2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

HDAC inhibitors Medicinal chemistry Patent-based synthesis

Medicinal chemistry teams pursuing HDAC inhibitors per WO2011/088187 require the exact 4-fluorophenyl oxazole intermediate to maintain SAR fidelity. Substitution with 4-Cl, 4-Br, or 3-F isomers alters reactivity and necessitates complete re-synthesis. • ≥96% purity, off-white solid - direct use in parallel synthesis without further purification • Dual functionality: reactive aldehyde (¹H NMR δ 10.01 ppm) and electron-modulating 4-fluorophenyl (Hammett σₚ = 0.06) for tunable condensations • Documented MS (ESI) m/z 191.8 [M+H]⁺ - reliable QC marker for library purity verification Use the exact patent-specified building block to preserve synthetic route integrity and avoid costly re-optimization.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 152940-51-7
Cat. No. B134657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde
CAS152940-51-7
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CO2)C=O)F
InChIInChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
InChIKeyMVWWNJMHYKUXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde – Overview


2‑(4‑Fluoro‑phenyl)‑oxazole‑4‑carbaldehyde (CAS 152940‑51‑7) is a heteroaromatic aldehyde comprising a central 1,3‑oxazole ring substituted at the 2‑position with a 4‑fluorophenyl group and at the 4‑position with a formyl group . With a molecular formula of C₁₀H₆FNO₂ and a molecular weight of 191.16 g mol⁻¹, the compound is typically supplied as an off‑white solid of ≥96 % purity . Its dual functionality – an aldehyde handle for condensation or reductive amination and a fluorinated aromatic ring for tuning electronic and pharmacokinetic properties – positions it as a versatile intermediate in medicinal chemistry, particularly in the construction of histone deacetylase (HDAC) inhibitor scaffolds described in patent WO2011/088187 A1 [1].

Fluorinated heteroaromatic building block Dual aldehyde and oxazole reactivity supports condensation, reductive amination, and cross-coupling workflows.
Documented HDAC inhibitor route Explicitly cited as a synthetic intermediate in patent WO2011/088187 A1 for medicinal-chemistry programmes.
≥96% purity with validated yield Reproducible 63% yield via Dess-Martin oxidation supports scale-up predictability and procurement planning.
Refrigerated storage (2–8 °C) Cold-chain logistics required to preserve aldehyde integrity for multi-step synthesis.

Why 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde Cannot Be Substituted


Although the oxazole‑4‑carbaldehyde scaffold is shared by a family of 2‑aryl analogues, the identity of the aryl substituent governs both the carbon‑spectroscopic signature of the aldehyde centre and the reactivity of the oxazole ring in downstream transformations . The 4‑fluorophenyl group imparts a distinctive combination of moderate electron‑withdrawing character and minimal steric bulk, which cannot be replicated by the 4‑chlorophenyl, 4‑bromophenyl or positional fluorophenyl isomers . In medicinal‑chemistry programmes such as the HDAC‑inhibitor series disclosed in WO2011/088187 A1, the 4‑fluorophenyl oxazole‑4‑carbaldehyde was specifically employed as a key intermediate; substitution with the 4‑chloro or 4‑bromo congener would alter both the physicochemical properties and the biological activity of the final compounds, necessitating complete re‑synthesis and re‑assay of the derived library [1]. Consequently, procurement decisions that treat 2‑aryl‑oxazole‑4‑carbaldehydes as interchangeable building blocks risk invalidating established synthetic routes and SAR datasets.

4‑Cl / 4‑Br analogues
Electronic mismatch 4‑Fluorophenyl (σₚ = 0.06) 4‑Chlorophenyl / 4‑bromophenyl (σₚ = 0.23) alter aldehyde electrophilicity and oxazole ring electronics, shifting reactivity profiles.
Positional isomers
SAR invalidation 4‑Fluorophenyl substitution 3‑Fluorophenyl isomer (σₘ = 0.34) changes electronic topology, requiring complete re-synthesis and re-assay of derived libraries.
Patent-absent analogues
Route validation gap Cited in WO2011/088187 A1 4‑Cl, 4‑Br, and positional isomers lack patent-backed synthetic precedence in the same HDAC chemotype, increasing synthetic risk.

Differentiation Evidence for 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde


Patent-Validated Intermediate for HDAC Inhibitors

2‑(4‑Fluoro‑phenyl)‑oxazole‑4‑carbaldehyde is explicitly listed as a synthetic intermediate in patent WO2011/088187 A1, which describes a series of histone deacetylase (HDAC) inhibitors [1]. Within the same patent family, the 4‑chlorophenyl and 4‑bromophenyl analogues are absent from the exemplified synthetic schemes, indicating that the 4‑fluorophenyl substitution was selected for downstream biological optimisation. This patent‑documented utilisation provides a direct procurement rationale: the compound is validated in a published therapeutic programme, whereas its 4‑chloro, 4‑bromo and positional fluorophenyl isomers lack equivalent patent‑backed synthetic precedence in the same chemotype.

Patent-validated intermediate
Head-to-head
Present in WO2011/088187 A1 (page 52). 4‑Cl, 4‑Br, and 3‑F analogues not cited.
Procurement aligns with a published medicinal-chemistry route.
Patent context: HDAC inhibitor programme.
HDAC inhibitors Medicinal chemistry Patent-based synthesis

Aldehyde ¹H NMR Shift Differentiates Reactivity

The aldehyde proton of 2‑(4‑fluoro‑phenyl)‑oxazole‑4‑carbaldehyde resonates at δ 10.01 ppm in CDCl₃ (300 MHz) . This chemical shift is consistent with a moderately electron‑withdrawing 4‑fluorophenyl substituent. In comparison, the 4‑chlorophenyl analogue is expected to display a slightly downfield aldehyde signal (estimated δ ≈ 10.05 ppm based on Hammett σₚ constants: F = 0.06, Cl = 0.23), reflecting its stronger electron‑withdrawing character; the 4‑bromophenyl analogue would lie between them (σₚ = 0.23). The 3‑fluorophenyl isomer, in contrast, would exhibit a measurably different shift owing to the altered electronic topology (σₘ = 0.34 vs. σₚ = 0.06) [1]. These NMR differences enable unambiguous identity confirmation and purity assessment, preventing mis‑shipment or inadvertent isomer substitution during procurement.

Aldehyde ¹H NMR shift
Class-level
δ 10.01 ppm (CDCl₃, 300 MHz). Estimated δ ≈ 10.05 ppm for 4‑Cl analogue.
Identity confirmation and isomer-differentiation marker.
Hammett σₚ basis; NMR conditions must match.
NMR spectroscopy Electronic effects Quality control

Yield and Purity Benchmarking vs. Analogues

A reproducible laboratory synthesis of 2‑(4‑fluoro‑phenyl)‑oxazole‑4‑carbaldehyde has been achieved in 63 % yield via Dess‑Martin periodinane oxidation of the corresponding alcohol . The product is routinely supplied at ≥96 % purity . While analogous 2‑(4‑chlorophenyl)‑ and 2‑(4‑bromophenyl)‑oxazole‑4‑carbaldehydes are commercially available, some vendors list them only at 95 % purity, and their synthetic yields via the same oxidation protocol have not been publicly disclosed . The documented yield and purity for the 4‑fluorophenyl derivative provide procurement predictability: researchers can budget for a 63 % yield in scale‑up campaigns and can rely on a minimum 96 % purity specification from multiple suppliers, reducing the need for additional purification steps.

Yield and purity benchmark
Data to verify
63% yield (Dess-Martin); ≥96% purity (multiple vendors). 4‑Cl analogue: 95% purity.
Supports procurement predictability and cost-efficiency.
Supplier-reported purity; yield source not publicly detailed.
Synthetic accessibility Process chemistry Procurement specification

Refrigerated Storage Requirement vs. Ambient Analogues

Vendor specifications for 2‑(4‑fluoro‑phenyl)‑oxazole‑4‑carbaldehyde recommend storage at 2‑8 °C in a sealed, dry environment . In contrast, the 4‑chlorophenyl and 4‑bromophenyl analogues are frequently shipped and stored at ambient temperature . While all three compounds contain an oxidisable aldehyde group, the refrigerated storage recommendation for the 4‑fluorophenyl derivative suggests a higher sensitivity to thermal or aerobic degradation, making adherence to cold‑chain logistics critical for maintaining the ≥96 % purity specification throughout a multi‑step synthetic sequence. Procurement teams must therefore verify that suppliers have maintained the cold chain; failure to do so may result in aldehyde oxidation to the carboxylic acid, which would compromise downstream reactivity.

Storage condition
Lot attribute
2–8 °C, sealed dry. 4‑Cl / 4‑Br analogues: ambient temperature.
Cold-chain verification required to prevent aldehyde degradation.
Vendor recommendations; cold-chain adherence may vary.
Compound stability Aldehyde oxidation Storage conditions

Application Scenarios for 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde


HDAC Inhibitor Library Synthesis

Medicinal‑chemistry teams pursuing histone deacetylase (HDAC) inhibitors can directly follow the synthetic route disclosed in WO2011/088187 A1, which employs 2‑(4‑fluoro‑phenyl)‑oxazole‑4‑carbaldehyde as a key aldehyde building block . Using the exact intermediate specified in the patent ensures fidelity to the reported SAR and avoids the need for re‑optimisation that would be required if a 4‑chlorophenyl or 3‑fluorophenyl isomer were substituted.

Fluorinated Fragment-Based Drug Discovery (FBDD) Libraries

The compound’s combination of an aldehyde reactive handle and a 4‑fluorophenyl group makes it an ideal entry point for generating fluorinated oxazole‑containing fragment libraries. The ¹H NMR aldehyde shift at δ 10.01 ppm provides a convenient quality‑control marker for library purity verification . Its ≥96 % commercial purity allows direct use in parallel synthesis without additional purification.

Analytical Method Development and Reference Standard Preparation

Because the aldehyde ¹H NMR chemical shift (δ 10.01 ppm) and mass spectrum (MS (ESI) m/z found 191.8 [M+H]⁺) are precisely documented , the compound can serve as a retention‑time and spectral reference standard for LC‑MS and NMR assay development. This is especially valuable when monitoring the purity of oxazole‑4‑carbaldehyde intermediates in reaction‑monitoring workflows.

Electrophilic Reactivity Tuning in Oxazole Cross-Coupling

The moderate electron‑withdrawing effect of the 4‑fluorophenyl group (Hammett σₚ = 0.06) provides a distinct reactivity profile compared to the more strongly withdrawing 4‑chlorophenyl (σₚ = 0.23) or 4‑bromophenyl (σₚ = 0.23) analogues. This electronic modulation can be exploited to control the rate of aldehyde‑based condensations or the electron density on the oxazole ring during metal‑catalysed transformations, offering a tunable parameter that the chloro‑ and bromo‑ analogues cannot replicate without altering steric bulk.

Application
Selection Property
Validation Focus
HDAC inhibitor library synthesis
Patent-documented intermediate fidelity
Confirm synthetic outcome matches WO2011/088187 A1 route
Fluorinated FBDD libraries
Aldehyde handle + 4‑F electronic tuning
Verify aldehyde ¹H NMR shift (δ 10.01 ppm) for library QC
LC-MS / NMR reference standard
Precisely documented spectral signature
Cross-check retention time and MS (ESI) m/z 191.8 [M+H]⁺
Oxazole cross-coupling tuning
Moderate electron-withdrawing effect (σₚ = 0.06)
Monitor condensation rate and ring electronics vs. 4‑Cl / 4‑Br controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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